molecular formula C8H7NO3 B1592098 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde CAS No. 615568-24-6

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde

Cat. No. B1592098
M. Wt: 165.15 g/mol
InChI Key: SUDWZZCLUSUTBF-UHFFFAOYSA-N
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Description

“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde” is a chemical compound with the molecular formula C8H7NO3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde” is represented by the InChI code 1S/C8H7NO3/c10-5-6-1-2-7-8(9-6)12-4-3-11-7/h1-2,5H,3-4H2 . This code represents the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde” include its molecular weight, density, boiling point, melting point, and flash point . These properties can influence how the compound behaves under different conditions and in various chemical reactions.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
    • Application Summary : The 2,3-dihydro benzodioxin ring, which is structurally similar to “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde”, is an important skeletal fragment in medicinal chemistry . Compounds including this ring have been synthesized and biologically evaluated .
    • Results or Outcomes : Some of these compounds have been found to be antagonists of a-adrenergic receptors, with antihypertensive properties . Others have affinities for serotonin receptors involved in nervous breakdown and schizophrenia . They also represent an attractive therapeutic target for the treatment of glaucoma . Moreover, they showed additional interesting properties used for the treatment and prevention of atherosclerosis and oxidative injuries . Recently, 2,3-dihydro benzodioxins have been developed as inhibitors of 5-lipoxygenase, an enzyme involved in the oxygenation of arachidonic acid to the leukotriens .

properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-6-1-2-7-8(9-6)12-4-3-11-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDWZZCLUSUTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619209
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde

CAS RN

615568-24-6
Record name 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615568-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol (24 g, 0.14 mol) in anhydrous CH2Cl2 (500 mL) was added activated MnO2 (25.0 g, 0.28 mol) at 0° C. in portions. The mixture was stirred at room temperature for 5 hours and another batch of activated MnO2 (25.0 g, 0.28 mol) was added in identical fashion. The mixture was stirred at room temperature overnight. The mixture was filtered through a Celite® pad and the filtrate was concentrated. The residue was purified via column chromatography (silica gel, EtOAc/petroleum ether 1:15 to 1:10) to yield 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde (16.0 g, 67%) as a yellow solid. MS (ES+) 166.2 (M+H)+. 1H NMR δ (CDCl3) 4.40 (s, 2H), 4.91 (s, 2H), 7.37 (d, 1H), 7.61 (d, 1H), 9.65 (s, 1H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
catalyst
Reaction Step One
Name
Quantity
25 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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